3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
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Overview
Description
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxadiazole ring and substituted with an isopropoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final step involves coupling the oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its photophysical properties may be explored for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Biological Studies: The compound can be used as a probe in biochemical assays to study protein-ligand interactions or cellular processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels. The compound’s binding affinity and specificity are influenced by its structural features, such as the oxadiazole and quinoline rings.
Comparison with Similar Compounds
Similar compounds to 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one include other quinoline derivatives and oxadiazole-containing molecules. These compounds may share some chemical properties but differ in their biological activity and applications. For example:
Quinoline derivatives: Compounds like chloroquine and quinine are well-known for their antimalarial activity, highlighting the therapeutic potential of quinoline-based structures.
Oxadiazole derivatives: These compounds are often explored for their antimicrobial and anticancer properties, demonstrating the versatility of the oxadiazole ring in drug design.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and physicochemical properties not observed in simpler analogs.
Properties
IUPAC Name |
6-methyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-12(2)26-15-7-5-14(6-8-15)20-23-21(27-24-20)17-11-22-18-9-4-13(3)10-16(18)19(17)25/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFKZQNLUOANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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